molecular formula C10H14N4O3 B10944886 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)-N-(prop-2-en-1-yl)propanamide

2-methyl-3-(4-nitro-1H-pyrazol-1-yl)-N-(prop-2-en-1-yl)propanamide

Cat. No.: B10944886
M. Wt: 238.24 g/mol
InChI Key: JQOKVEIZJQUUFF-UHFFFAOYSA-N
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Description

N-ALLYL-2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a synthetic organic compound characterized by the presence of an allyl group, a methyl group, and a nitro-substituted pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ALLYL-2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multi-step organic reactions. One common route starts with the preparation of 4-nitro-1H-pyrazole, which is then reacted with 2-methyl-3-bromopropanamide in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-ALLYL-2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The allyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Addition: The double bond in the allyl group can undergo addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as halides or amines.

    Addition: Halogens (e.g., bromine), hydrogen halides (e.g., HCl).

Major Products Formed

    Reduction: Formation of N-ALLYL-2-METHYL-3-(4-AMINO-1H-PYRAZOL-1-YL)PROPANAMIDE.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Addition: Formation of halogenated or hydrogenated derivatives.

Scientific Research Applications

N-ALLYL-2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-ALLYL-2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The allyl group may also play a role in modulating the compound’s activity by facilitating its binding to target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    N-ALLYL-2-METHYL-3-NITROBENZAMIDE: Similar structure but with a benzamide group instead of a pyrazole ring.

    N-ALLYL-2-METHYL-3-(4-AMINO-1H-PYRAZOL-1-YL)PROPANAMIDE: Reduced form of the compound with an amino group instead of a nitro group.

Uniqueness

N-ALLYL-2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is unique due to the presence of both an allyl group and a nitro-substituted pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H14N4O3

Molecular Weight

238.24 g/mol

IUPAC Name

2-methyl-3-(4-nitropyrazol-1-yl)-N-prop-2-enylpropanamide

InChI

InChI=1S/C10H14N4O3/c1-3-4-11-10(15)8(2)6-13-7-9(5-12-13)14(16)17/h3,5,7-8H,1,4,6H2,2H3,(H,11,15)

InChI Key

JQOKVEIZJQUUFF-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)NCC=C

Origin of Product

United States

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